

# Application Notes and Protocols for Aluminum-Calcium Based Hydrogen Storage Materials

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## Compound of Interest

Compound Name: Aluminum-calcium

Cat. No.: B13803358

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## Introduction

**Aluminum-calcium** based materials are being explored for solid-state hydrogen storage applications. These materials offer the potential for high hydrogen storage capacities and tunable thermodynamic and kinetic properties through alloying and nanostructuring. This document provides a comprehensive overview of the experimental protocols and data presentation for the characterization of **aluminum-calcium** alloys for hydrogen storage. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these materials.

## Data Presentation

Quantitative data from hydrogen storage measurements should be organized into clear, structured tables to facilitate comparison between different materials and experimental conditions.

Table 1: Thermodynamic and Kinetic Parameters for Dehydrogenation of  $\text{CaH}_2\text{-2Al}$  System<sup>[1]</sup>

Step	$\Delta H_{des}$ (kJ mol <sup>-1</sup> H <sub>2</sub> )	$\Delta S_{des}$ (J mol <sup>-1</sup> K <sup>-1</sup> H <sub>2</sub> )	Activation Energy (E <sub>a</sub> ) (kJ mol <sup>-1</sup> )
1	79 ± 3	113 ± 4	138 ± 12
2	99 ± 4	128 ± 5	98 ± 8

Table 2: Hydrogen Storage Properties of CaH<sub>2</sub>-2Al System[1]

Property	Value	Conditions
Theoretical H <sub>2</sub> Capacity	1.1 wt%	---
Reversible H <sub>2</sub> Capacity	91% of theoretical	66 cycles at 670 °C under 20 bar H <sub>2</sub>
Energy Density	1031 kJ kg <sup>-1</sup>	---

Table 3: Hydrogen Storage Performance of a Representative Multi-Component Ca-Al Alloy (Example)[2]

Alloy Composition	Max. H <sub>2</sub> Capacity (wt%)	Temperature (°C)	Pressure (atm)
Mm <sub>0.9</sub> Ca <sub>0.1</sub> Ni <sub>4.7</sub> Al <sub>0.1</sub> Fe <sub>0.2</sub>	~2.2	27	~30

## Experimental Protocols

### Synthesis of Aluminum-Calcium Based Alloys

#### a) Mechanical Alloying

This method is used to produce nanocrystalline or amorphous alloys at room temperature.

- Objective: To synthesize a homogenous nanocrystalline or amorphous Al-Ca based alloy powder.

- Apparatus: High-energy planetary ball mill, stainless steel or tungsten carbide vials and balls, glovebox with an inert atmosphere (e.g., Argon).
- Procedure:
  - Weigh stoichiometric amounts of high-purity elemental powders of aluminum, calcium, and any other alloying elements (e.g., Ni, Fe) inside an argon-filled glovebox to prevent oxidation.
  - Load the powders and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1 to 20:1.
  - Seal the vial tightly inside the glovebox.
  - Mount the vial on the planetary ball mill.
  - Mill the powders for a predetermined duration (e.g., 2-20 hours) at a specific rotational speed (e.g., 300-500 rpm). The milling process may be paused periodically to prevent excessive heating.
  - After milling, handle the resulting powder inside the glovebox to prevent contamination.

#### b) Arc Melting

This method is suitable for producing bulk polycrystalline alloys.

- Objective: To synthesize a homogenous bulk Al-Ca based alloy.
- Apparatus: Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth, high-purity argon gas supply, vacuum pump.
- Procedure:
  - Weigh the desired amounts of high-purity aluminum, calcium, and other constituent metals.
  - Place the materials on the copper hearth of the arc melting furnace.

- Evacuate the furnace chamber to a high vacuum (e.g.,  $<10^{-3}$  mbar) and backfill with high-purity argon. Repeat this process several times to ensure an inert atmosphere.
- Strike an arc between the tungsten electrode and the materials to melt them.
- To ensure homogeneity, the resulting ingot should be flipped and re-melted several times (e.g., 3-5 times).
- The synthesized alloy can then be mechanically crushed into a powder for hydrogen storage measurements.

## Hydrogen Storage Measurements (Sieverts-type Apparatus)

A Sieverts-type apparatus is a volumetric method used to measure the amount of hydrogen absorbed or desorbed by a material by monitoring pressure changes in a calibrated volume.

- Objective: To measure the Pressure-Composition-Isotherms (PCT), and the kinetics of hydrogen absorption and desorption.
- Apparatus: A Sieverts-type volumetric apparatus consisting of a calibrated gas reservoir, a sample holder (reactor), pressure transducers, temperature controllers, and a vacuum system.
- Procedure:
  - a) Sample Preparation and Activation:
    - Load a precisely weighed amount of the alloy powder (typically 100-500 mg) into the sample holder inside a glovebox.
    - Mount the sample holder onto the apparatus.
    - Evacuate the entire system to a high vacuum (e.g.,  $<10^{-5}$  mbar).
    - Heat the sample to a specific activation temperature (e.g., 300-400 °C) under vacuum for several hours to remove any surface contaminants and oxides.<sup>[3]</sup> This step is crucial for

enabling hydrogen absorption.

- Cool the sample to the desired measurement temperature.
- Perform several hydrogen absorption/desorption cycles to fully activate the material. This involves exposing the sample to high-pressure hydrogen (e.g., 30-50 bar) and then evacuating it.<sup>[3]</sup>

b) PCT Isotherm Measurement:

- Stabilize the sample at the desired temperature.
- Introduce a known amount of hydrogen gas from the calibrated reservoir into the sample holder.
- Monitor the pressure drop as the sample absorbs hydrogen. The system is considered to be at equilibrium when the pressure stabilizes.
- Calculate the amount of absorbed hydrogen based on the pressure change, the calibrated volumes, and the equation of state for hydrogen.
- Repeat steps 2-4, incrementally increasing the hydrogen pressure, to construct the absorption isotherm.
- For the desorption isotherm, start with a fully hydrided sample and incrementally decrease the pressure by expanding a small amount of gas from the sample holder into the reservoir.

c) Kinetics Measurement:

- After activation, stabilize the sample at the desired temperature under vacuum.
- Rapidly introduce a set pressure of hydrogen into the sample holder.
- Record the pressure as a function of time. The rate of hydrogen absorption is determined from the rate of pressure change.

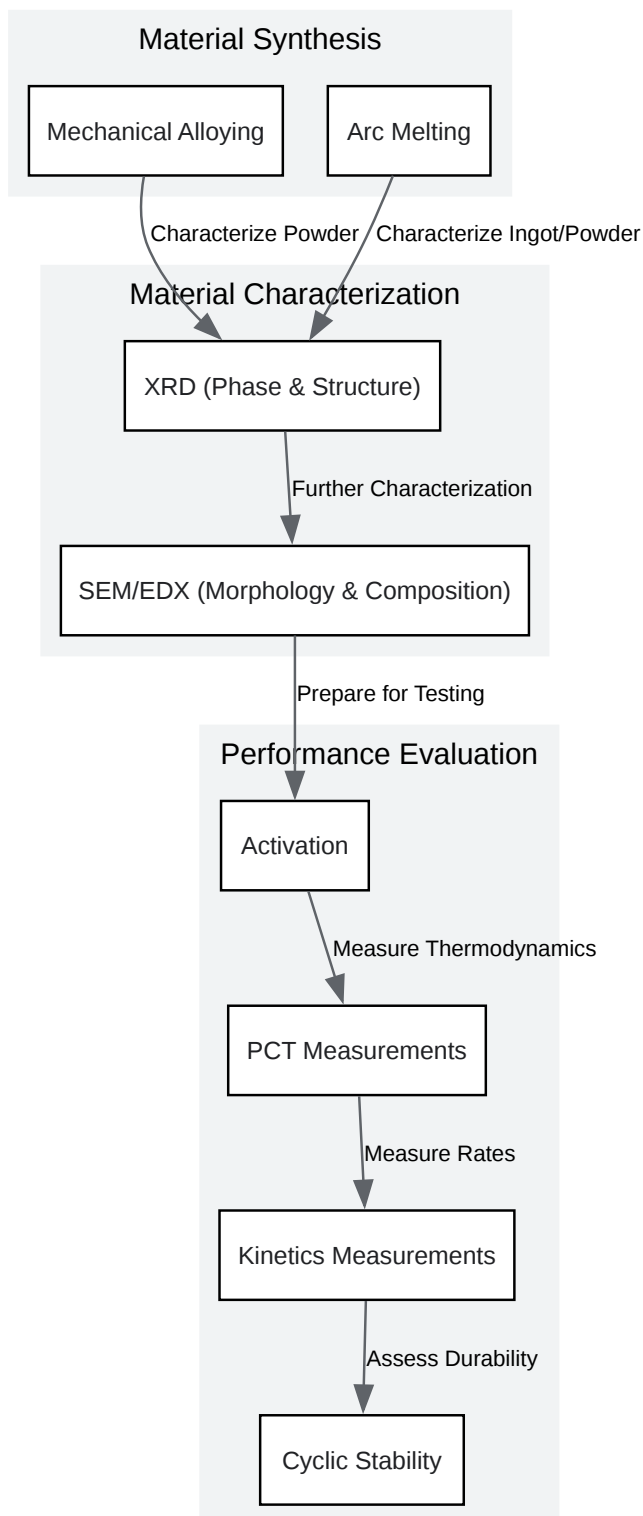
- For desorption kinetics, start with a fully hydrided sample, rapidly reduce the pressure in the system, and record the pressure increase over time.

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of **aluminum-calcium** based hydrogen storage materials.

## Experimental Workflow for Al-Ca Hydrogen Storage Materials

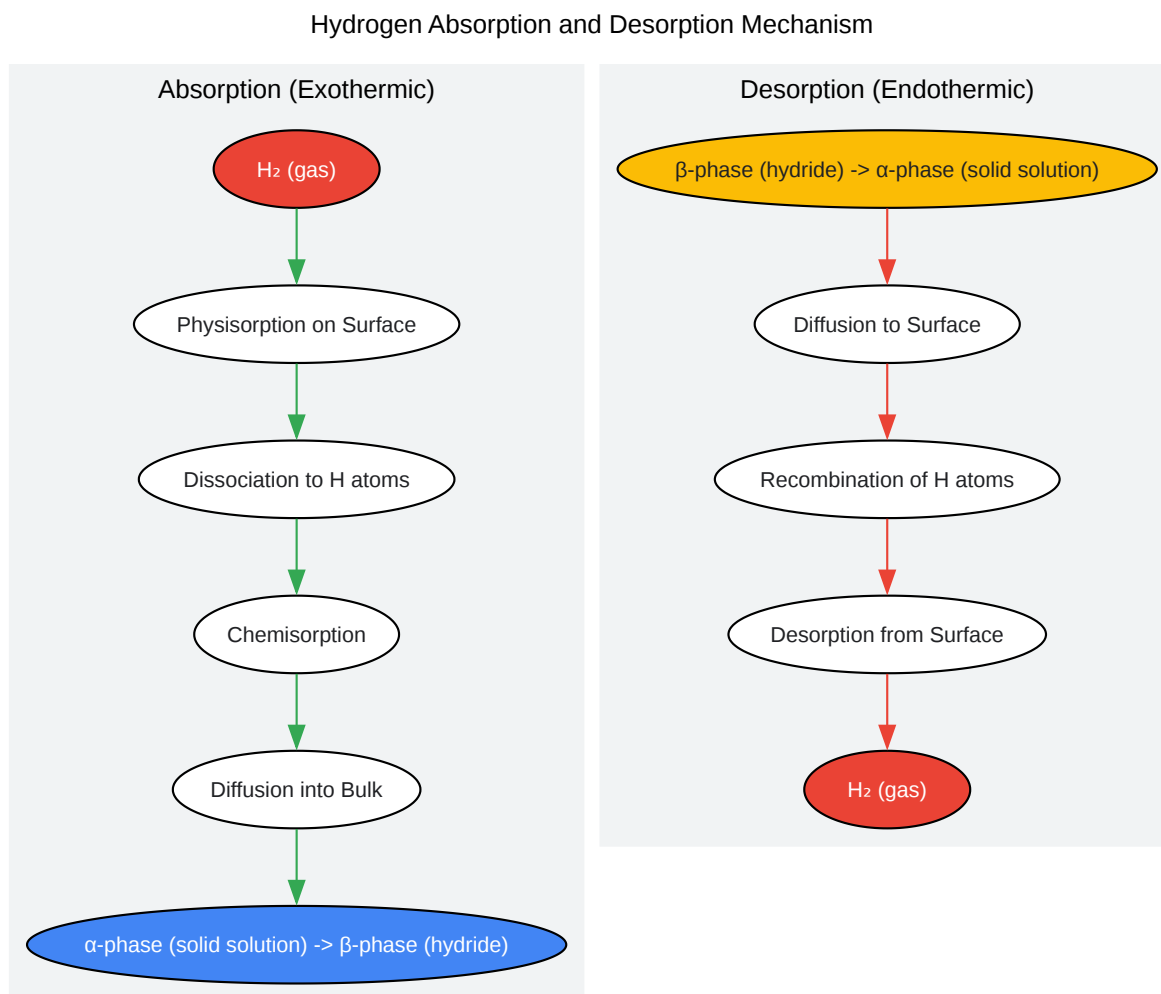


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*Experimental workflow for Al-Ca hydrogen storage materials.*

## Hydrogen Absorption and Desorption Mechanism

The following diagram illustrates the generalized mechanism of hydrogen absorption and desorption in a metal hydride system, which is applicable to **aluminum-calcium** alloys.



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*Generalized hydrogen absorption and desorption mechanism.*



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